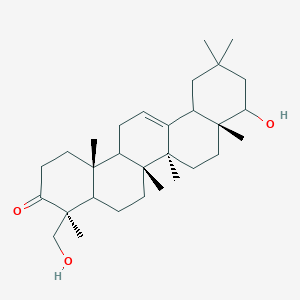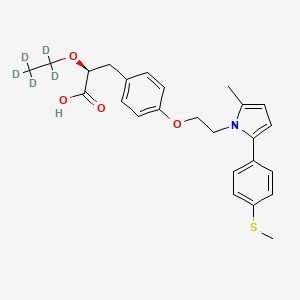
Saroglitazar-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Saroglitazar-d5 is a deuterated form of Saroglitazar, a drug primarily used for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes . This dual action helps in managing lipid and glucose levels in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Saroglitazar-d5 involves the incorporation of deuterium atoms into the Saroglitazar molecule. The general synthetic route includes:
Starting Material: The synthesis begins with commercially available starting materials.
Deuterium Incorporation: Deuterium atoms are introduced through specific chemical reactions, often involving deuterated reagents or solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Saroglitazar-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Saroglitazar-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Saroglitazar.
Biology: Employed in biological studies to understand its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in managing lipid and glucose levels in patients with metabolic disorders.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations.
作用机制
Saroglitazar-d5 exerts its effects through its dual action as a PPARα and PPARγ agonist . The mechanism involves:
PPARα Activation: Activation of PPARα leads to the reduction of triglycerides and other lipids in the blood.
PPARγ Activation: Activation of PPARγ improves insulin sensitivity, leading to better glucose utilization and lower blood sugar levels.
相似化合物的比较
Similar Compounds
Pioglitazone: Another PPARγ agonist used for managing type 2 diabetes.
Fenofibrate: A PPARα agonist used for treating hypertriglyceridemia.
Rosiglitazone: A PPARγ agonist similar to pioglitazone.
Uniqueness of Saroglitazar-d5
This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to manage both lipid and glucose levels effectively . This dual action distinguishes it from other compounds that typically target only one PPAR subtype.
属性
分子式 |
C25H29NO4S |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid |
InChI |
InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2 |
InChI 键 |
MRWFZSLZNUJVQW-FGXDTBAYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
规范 SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


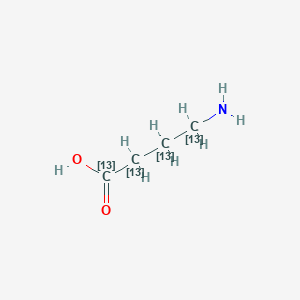
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
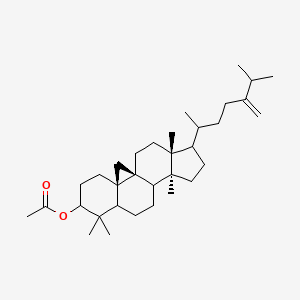
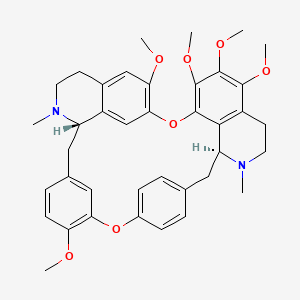
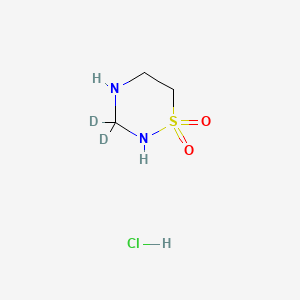
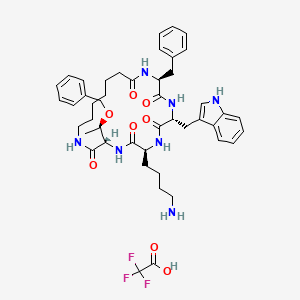
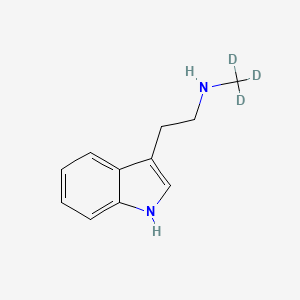
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)

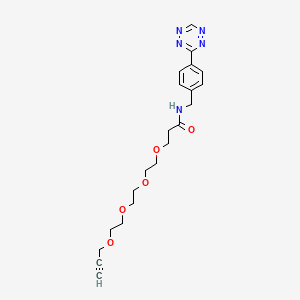

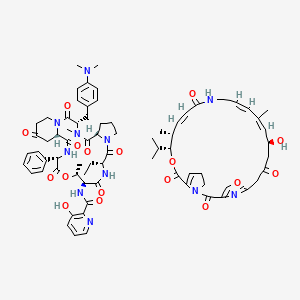
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
